molecular formula C10H12BrNO B13666459 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine

8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine

Cat. No.: B13666459
M. Wt: 242.11 g/mol
InChI Key: ANMZQZBJNDWCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine typically involves the bromination of 1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxepin derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of oxepin oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride
  • 4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride
  • 4-Amino-9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride

Uniqueness

8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This bromine atom can be a site for further functionalization, making the compound versatile for various synthetic applications .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

8-bromo-1,3,4,5-tetrahydro-2-benzoxepin-5-amine

InChI

InChI=1S/C10H12BrNO/c11-8-1-2-9-7(5-8)6-13-4-3-10(9)12/h1-2,5,10H,3-4,6,12H2

InChI Key

ANMZQZBJNDWCOI-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C1N)C=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.